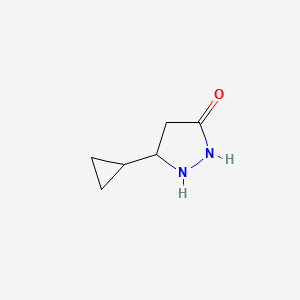![molecular formula C11H14N3O4- B12364690 Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester is a heterocyclic compound that belongs to the family of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolo[3,4-C]pyrazole core, which is a fused bicyclic system containing both pyrrole and pyrazole rings.
Preparation Methods
The synthesis of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that bear two functional positions. The annellation to generate the maleimide moiety of the bicycle is then studied. Additionally, efficient palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions in the C-6 position is investigated from 6-chloropyrrolo[3,4-C]pyrazole-4,6-(2H,5H)-diones .
Chemical Reactions Analysis
Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its derivatives are used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester involves its role as a phosphatase inhibitor. This inhibition affects various molecular targets and pathways, particularly those involved in glucose metabolism, making it useful in the treatment of diabetes .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Pyrazolo[3,4-b]pyridines: These compounds also have a fused bicyclic system and are known for their biological activities.
Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones: These derivatives have been studied for their potential as phosphatase inhibitors and other biological activities.
The uniqueness of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester lies in its specific structure and its application as an intermediate in the synthesis of important pharmaceuticals like Omarigliptin .
Properties
Molecular Formula |
C11H14N3O4- |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-4-6-7(5-14)12-13-8(6)9(15)16/h4-5H2,1-3H3,(H,12,13)(H,15,16)/p-1 |
InChI Key |
SBFDXYJFMPRVOE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


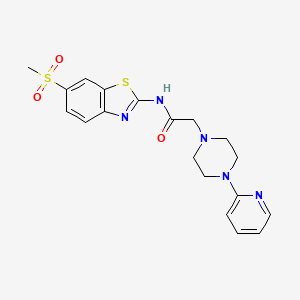
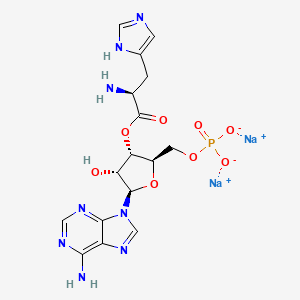
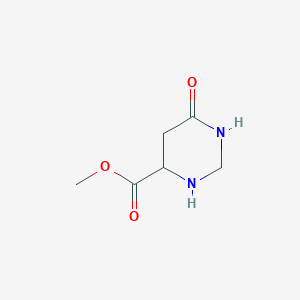

![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)
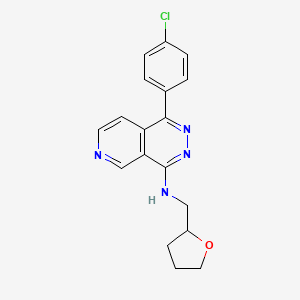

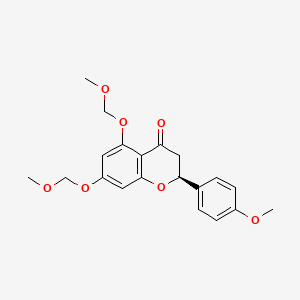
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
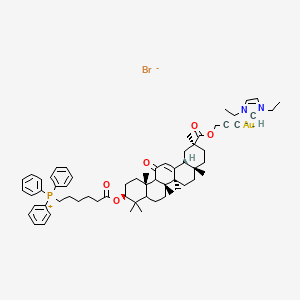
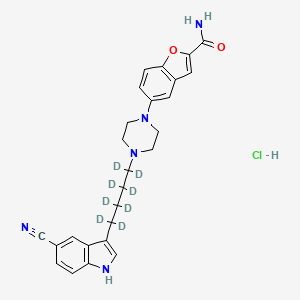
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
